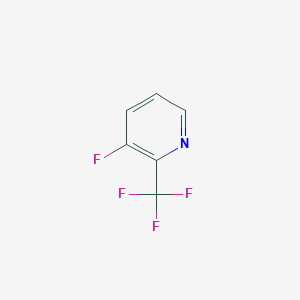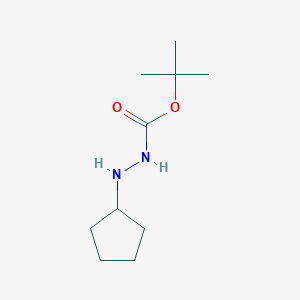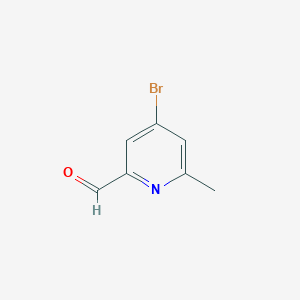
3-Fluoro-2-(trifluoromethyl)pyridine
Overview
Description
3-Fluoro-2-(trifluoromethyl)pyridine is a fluorinated building block . It participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine .
Synthesis Analysis
The synthesis of 3-Fluoro-2-(trifluoromethyl)pyridine involves a Pd-catalyzed coupling reaction . It also participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine . More details about the synthesis process can be found in the relevant papers .Molecular Structure Analysis
The molecular structure of 3-Fluoro-2-(trifluoromethyl)pyridine can be found in the relevant databases .Chemical Reactions Analysis
3-Fluoro-2-(trifluoromethyl)pyridine is used as a reactant in the preparation of aminopyridines through amination reactions . More details about the chemical reactions can be found in the relevant papers .Physical And Chemical Properties Analysis
3-Fluoro-2-(trifluoromethyl)pyridine has a molecular weight of 165.09, and its empirical formula is C6H3F4N . It is a liquid with a refractive index of 1.409 and a density of 1.384 g/mL at 25 °C .Scientific Research Applications
Agrochemical Applications
Trifluoromethylpyridine (TFMP) derivatives, including 3-Fluoro-2-(trifluoromethyl)pyridine, are widely used in the agrochemical industry . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Veterinary Applications
In the veterinary industry, two products containing the TFMP moiety have been granted market approval . These products are likely used for treating various diseases in animals .
Synthesis of Metal-Organic Frameworks (MOFs)
3-Fluoro-2-(trifluoromethyl)pyridine can be used in the synthesis of metal-organic frameworks (MOFs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.
Preparation of (Trifluoromethyl)pyridyllithiums
This compound can be used in the preparation of (trifluoromethyl)pyridyllithiums via metalation reaction . These lithium compounds can be used as intermediates in various chemical reactions.
Synthesis of Methiodide Salts
3-Fluoro-2-(trifluoromethyl)pyridine can also be used in the synthesis of methiodide salts . These salts are often used in medicinal chemistry and other areas of research.
Materials Science
2-Chloro-3-(trifluoromethyl)pyridine, a related compound, can be used as a precursor for making various materials such as polymers, dyes, and liquid crystals . Its pyridine ring can serve as a functional group for attaching other molecules, and its chloro and trifluoromethyl groups can improve the solubility and stability of the final products .
Catalytic Ligand for Regioselective Preparation of Tetramethylbiphenyls
2-Fluoro-4-(trifluoromethyl)pyridine, another related compound, acts as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines, a group to which this compound belongs, are widely used in the pharmaceutical and agrochemical industries . The specific targets can vary depending on the derivative and its application.
Mode of Action
It’s known that trifluoromethylpyridines are often used as intermediates in organic synthesis . They can participate in various chemical reactions to form more complex structures, which can interact with biological targets in specific ways.
Biochemical Pathways
Trifluoromethylpyridines are known to be used in the synthesis of various agrochemicals and pharmaceuticals , suggesting that they may affect a wide range of biochemical pathways depending on the specific derivative and its application.
Pharmacokinetics
The presence of fluorine in the molecule can influence its pharmacokinetic properties, as fluorine atoms can enhance the stability, lipophilicity, and bioavailability of the compound .
Result of Action
It’s known that trifluoromethylpyridines are used in the synthesis of various agrochemicals and pharmaceuticals , suggesting that the effects of this compound can vary widely depending on the specific derivative and its application.
Action Environment
It’s known that the physicochemical properties of fluorinated compounds can be influenced by environmental factors . For example, the presence of fluorine can enhance the stability of the compound, potentially influencing its action and efficacy in different environments .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being the target organ .
Future Directions
Trifluoromethylpyridine (TFMP) and its derivatives, including 3-Fluoro-2-(trifluoromethyl)pyridine, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .
properties
IUPAC Name |
3-fluoro-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4N/c7-4-2-1-3-11-5(4)6(8,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNWCFXTGANWQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90632879 | |
| Record name | 3-Fluoro-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90632879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-(trifluoromethyl)pyridine | |
CAS RN |
886510-21-0 | |
| Record name | 3-Fluoro-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90632879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluoro-2-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: The paper highlights that existing methods for synthesizing 3-Fluoro-2-(trifluoromethyl)pyridine suffer from drawbacks such as the use of expensive and toxic trifluoromethylation reagents, complex reaction procedures, and low conversion rates []. The new method addresses these issues by utilizing readily available and affordable starting materials, simplifying the reaction steps, and achieving higher yields.
A: The synthesis involves two main steps: (1) 2-(Trifluoromethyl)nicotinic acid ethyl ester is used as the starting material and undergoes a reaction to produce 2-(Trifluoromethyl)-3-aminopyridine. (2) The product from step one, 2-(Trifluoromethyl)-3-aminopyridine, is then reacted with boron trifluoride to yield the desired 3-Fluoro-2-(trifluoromethyl)pyridine [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 1-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate](/img/structure/B1344755.png)





![5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1344767.png)
![2,7-Diazaspiro[4.5]decan-1-one](/img/structure/B1344770.png)




